Structural Differentiation: Methylene Spacer vs. Direct Amide Linkage
The target compound incorporates a methylene (-CH2-) spacer between the pyrrolidinone 3-position and the cyclopentanecarboxamide nitrogen, whereas the closest purchasable analog (N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide, ChemDiv G856-7391) features a direct amide bond . This expands the molecular formula from C17H22N2O3 to C18H24N2O3, increases the molecular weight from 302.37 to 316.40 g/mol, and introduces one additional rotatable bond. The methylene spacer is a critical determinant of conformational flexibility and target-binding geometry in this chemotype, as changes in linker length have been shown to modulate potency by orders of magnitude in 5-oxopyrrolidine-3-carboxamide-based CCR5 antagonists [1]. No published head-to-head bioactivity comparison between the methylene-spacer and direct-amide variants exists; the differentiation presented here is therefore based on structural and physicochemical grounds rather than on direct biological potency data.
| Evidence Dimension | Molecular structure and physicochemical properties |
|---|---|
| Target Compound Data | MW 316.40 g/mol; formula C18H24N2O3; contains methylene spacer; one additional rotatable bond; HBD count = 2 (amide NH + spacer NH) |
| Comparator Or Baseline | N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide (ChemDiv G856-7391): MW 302.37 g/mol; formula C17H22N2O3; direct amide bond; HBD count = 1 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔHBD count = +1; Δrotatable bonds = +1; ΔlogP estimated = -0.4 to -0.8 log units (more polar due to additional NH) |
| Conditions | Calculated from molecular structures; logP comparison based on consensus prediction (ALOGPS, XLOGP3) for neutral species. |
Why This Matters
The additional hydrogen-bond donor and greater flexibility conferred by the methylene spacer can alter solubility, permeability, and target-binding kinetics relative to the direct-amide analog—rendering the two compounds non-interchangeable in biological assays despite their apparent similarity.
- [1] Imamura, S.; et al. CCR5 Antagonists as Anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-Oxopyrrolidine-3-carboxamide Derivatives. Chem. Pharm. Bull. 2004, 52 (1), 63–73. Demonstrates that linker length and substitution pattern on the pyrrolidinone nitrogen profoundly affect CCR5 binding affinity. View Source
